molecular formula C18H26N2O2S B2812425 2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide CAS No. 2034406-74-9

2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Cat. No.: B2812425
CAS No.: 2034406-74-9
M. Wt: 334.48
InChI Key: RGYOPMKHPXOPSK-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylthio group, a pyridin-3-yl group, and a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclopentylthio group, followed by the introduction of the pyridin-3-yl group and the tetrahydro-2H-pyran-4-yl group. Common reagents used in these reactions include thionyl chloride, pyridine, and tetrahydrofuran. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide include:

  • 2-(cyclopentylthio)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(cyclopentylthio)-N-(tetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)ethanamide

Uniqueness

This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-17(13-23-16-5-1-2-6-16)20-18(14-7-10-22-11-8-14)15-4-3-9-19-12-15/h3-4,9,12,14,16,18H,1-2,5-8,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOPMKHPXOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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